3-(3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)benzonitrile
Description
Properties
IUPAC Name |
3-[3-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-20-11-16(10-19-20)15-6-3-7-21(12-15)17(22)14-5-2-4-13(8-14)9-18/h2,4-5,8,10-11,15H,3,6-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLIZPRYGKQEBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)benzonitrile typically involves multi-step organic reactions. One common route starts with the preparation of 1-methyl-1H-pyrazole, which is then reacted with piperidine under specific conditions to form the intermediate. This intermediate is subsequently coupled with benzonitrile using a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary amines.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features make it a promising candidate for drug development. It has been investigated for various therapeutic applications:
- Anticancer Activity : Research indicates that pyrazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) . Preliminary assays have shown promising results, suggesting potential pathways for treatment against resistant cancer types.
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. This suggests that 3-(3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)benzonitrile may also possess similar properties, warranting further exploration .
In addition to its anticancer and anti-inflammatory properties, the compound has been evaluated for:
- Antimicrobial Effects : Studies have shown that pyrazole derivatives can exhibit antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa. This positions the compound as a potential candidate for developing new antimicrobial agents .
- Neuroprotective Effects : Some derivatives of piperidine and pyrazole have been studied for their neuroprotective effects, indicating that this compound might also contribute to neuroprotection in various neurological disorders .
Material Science
Beyond biological applications, the compound can serve as a building block in organic synthesis:
- Synthesis of Novel Heterocycles : The unique functional groups present in the compound allow it to be utilized in synthesizing more complex heterocyclic compounds, which are valuable in various industrial applications .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Spallarossa et al. (2020) | Anticancer Activity | Demonstrated cytotoxicity against multiple tumor cell lines using MTT assays. |
| Silva et al. (2017) | Antimicrobial Properties | Showed significant antibacterial activity against E. coli and P. aeruginosa. |
| PMC7145827 (2020) | Neuroprotective Effects | Investigated potential neuroprotective properties through molecular modeling studies. |
Mechanism of Action
The mechanism by which 3-(3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole and piperidine rings are known to engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Pyrazole Core : Both the target compound and fipronil/ethiprole incorporate pyrazole rings, which are associated with insecticidal activity in the latter two. However, the target compound’s pyrazole is methyl-substituted, whereas fipronil/ethiprole feature sulfinyl and halogenated aryl groups, which enhance their pesticidal potency .
Nitrile Group : The benzonitrile group in the target compound and the nitrile group in fipronil/ethiprole may improve stability and binding interactions. Nitriles often act as hydrogen bond acceptors or participate in hydrophobic interactions.
Piperidine vs.
Substituent Effects : The dichlorophenyl and trifluoromethyl groups in fipronil/ethiprole contribute to their lipophilicity and resistance to metabolic degradation, critical for pesticidal efficacy. The target compound lacks these substituents, suggesting divergent applications.
Notes
- The comparison relies on structural analogs from agrochemical literature (), as direct data on the target compound’s properties are unavailable in the provided evidence.
- Contradictions arise in extrapolating applications: pyrazole derivatives span multiple domains (e.g., pesticides, pharmaceuticals), making functional predictions speculative without experimental validation.
- The SHELX software () is unrelated to this comparison but highlights methodologies for structural determination, which could be applied to characterize the target compound in future studies.
Biological Activity
3-(3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)benzonitrile, commonly referred to as a pyrazole derivative, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H18N4O
- Molecular Weight : 294.35 g/mol
- CAS Number : 2097901-86-3
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4O |
| Molecular Weight | 294.35 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Pyrazole derivatives are known to exhibit a variety of pharmacological effects, including:
- Antiviral Activity : Some studies have indicated that pyrazole derivatives can inhibit viral replication by targeting viral enzymes or host cell pathways. For instance, compounds similar to this structure have shown efficacy against herpes simplex virus (HSV) and other viral pathogens by disrupting viral entry or replication processes .
- Antitumor Effects : Research has demonstrated that pyrazole-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazole derivatives, providing insights into their potential therapeutic applications:
- Antiviral Efficacy : A study highlighted the effectiveness of pyrazole derivatives against HIV and other viruses, showing significant reductions in viral loads in treated cell cultures. The compound exhibited an EC50 value indicating potent antiviral activity .
- Antitumor Properties : In vitro studies revealed that certain pyrazole derivatives could inhibit the growth of various cancer cell lines. For example, a derivative with a similar structure showed IC50 values in the micromolar range, suggesting strong antitumor potential .
- Inhibition of Enzymatic Activity : Research indicates that pyrazole derivatives can inhibit enzymes such as soluble epoxide hydrolase (sEH), which plays a role in inflammation and pain signaling pathways. This inhibition may lead to anti-inflammatory effects, making these compounds candidates for treating inflammatory diseases .
Summary of Biological Activities
Q & A
Q. Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Azide formation | TMS-azide, TFA, CH₂Cl₂, 50°C | 76–96% | |
| Coupling | EDCI/HOBt, DMF, RT | 58–88% |
Basic: What spectroscopic methods are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?
- 1H/13C NMR :
- Benzonitrile : Aromatic protons at δ 7.6–7.8 ppm (doublets) and a quaternary carbon at ~118 ppm .
- Piperidine : Methyl groups on pyrazole appear as singlets (δ 2.4–2.5 ppm) .
- IR Spectroscopy :
- Strong absorption at 2228–2231 cm⁻¹ (C≡N stretch) and 2139–2143 cm⁻¹ (azide) .
- HRMS : Exact mass validation (e.g., m/z 238.0961 for C₁₂H₁₀N₆) ensures molecular integrity .
Advanced: How can researchers mitigate low yields during piperidine-pyrazole coupling steps?
- Activating agents : Replace EDCI with DCC or HATU to improve carbamate formation .
- Solvent optimization : Use anhydrous DMF to minimize hydrolysis of intermediates .
- Stoichiometric adjustments : Excess pyrazole (1.2–1.5 equiv) drives coupling to completion .
Case Study : A 58% yield improved to 88% by switching from RT to 50°C and adding TFA as a catalyst .
Advanced: What structural analogs of this compound exhibit modified biological activity, and how do substituents influence target binding?
- Piperidine modifications :
- 4-Fluorophenyl substitution (as in ) increases kinase inhibition (IC₅₀ < 100 nM) by enhancing hydrophobic interactions .
- Azetidine replacement () reduces steric hindrance, improving solubility but lowering affinity .
- Pyrazole variations :
Q. SAR Table :
| Modification | Biological Activity (vs. Parent) | Reference |
|---|---|---|
| 4-Fluorophenyl | 3× higher kinase inhibition | |
| Azetidine | 50% lower IC₅₀ |
Advanced: How can racemization during chiral intermediate synthesis be minimized?
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to control stereochemistry during piperidine ring formation .
- Low-temperature reactions : Conduct couplings at 0°C to prevent epimerization .
- Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess >98% .
Advanced: What computational approaches predict the compound’s biological targets, and how are binding modes validated?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP pockets (e.g., EGFR, ALK) .
- Key residues : Asp831 (EGFR) forms hydrogen bonds with the carbonyl group .
- MD simulations : GROMACS assesses binding stability over 100 ns, with RMSD < 2 Å indicating robust target engagement .
- Experimental validation : Surface plasmon resonance (SPR) measures KD values (nM range) .
Advanced: How do researchers resolve contradictory data in biological assays (e.g., conflicting IC₅₀ values)?
- Assay standardization :
- Use identical cell lines (e.g., HEK293 for kinase assays) and ATP concentrations (1 mM) .
- Control compounds : Include staurosporine as a positive control to normalize results .
- Statistical rigor : Triplicate measurements with ANOVA analysis (p < 0.05) reduce variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
